molecular formula C29H22ClFN4OS B12432943 5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride

5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride

Cat. No.: B12432943
M. Wt: 529.0 g/mol
InChI Key: ALTJSWBMUCAJEF-NKPNRJPBSA-N
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Description

5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride is a complex organic compound that belongs to the class of benzothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group: The fluorination step can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with the Ethenyl Group: The coupling of the benzothiazole core with the ethenyl group can be performed using a Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.

    Attachment of the Imidazo[4,5-c]pyridine Moiety: This step involves the nucleophilic substitution reaction where the imidazo[4,5-c]pyridine moiety is introduced to the phenoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the ethenyl group to an ethyl group.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its therapeutic potential. Its structural features allow it to interact with specific biological targets, making it a promising candidate for the treatment of various diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride apart is its combination of structural features from both benzothiazoles and imidazo[4,5-c]pyridines

Properties

Molecular Formula

C29H22ClFN4OS

Molecular Weight

529.0 g/mol

IUPAC Name

5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride

InChI

InChI=1S/C29H21FN4OS.ClH/c1-19-32-26-17-31-14-13-27(26)34(19)23-7-9-24(10-8-23)35-18-21-4-2-3-20(15-21)5-12-29-33-25-16-22(30)6-11-28(25)36-29;/h2-17H,18H2,1H3;1H/b12-5+;

InChI Key

ALTJSWBMUCAJEF-NKPNRJPBSA-N

Isomeric SMILES

CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)/C=C/C5=NC6=C(S5)C=CC(=C6)F)C=CN=C2.Cl

Canonical SMILES

CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)C=CC5=NC6=C(S5)C=CC(=C6)F)C=CN=C2.Cl

Origin of Product

United States

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